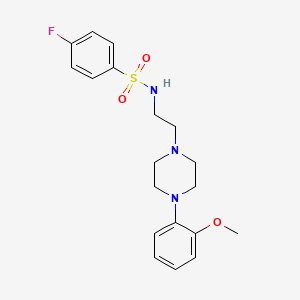

4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a chemical compound known for its significant pharmacological properties. It is a potent and selective antagonist of the 5-HT1A receptor, which is a subtype of serotonin receptor.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the fluorine atom with another substituent .

Aplicaciones Científicas De Investigación

4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: Employed in studies involving receptor binding and signal transduction pathways.

Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders such as anxiety and depression.

Industry: Utilized in the development of neuroimaging agents for positron emission tomography (PET) scans.

Mecanismo De Acción

The compound exerts its effects primarily by binding to the 5-HT1A receptor, a subtype of serotonin receptor. By acting as an antagonist, it inhibits the receptor’s activity, which can modulate neurotransmitter release and influence various physiological processes. The molecular targets and pathways involved include the inhibition of serotonin signaling, which can affect mood, cognition, and behavior .

Comparación Con Compuestos Similares

Similar Compounds

4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-2-pyridinylbenzamide: Another potent 5-HT1A receptor antagonist with similar pharmacological properties.

2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-(2-pyridinyl)benzenesulfonamide: Shares structural similarities and receptor affinity.

Uniqueness

4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is unique due to its high selectivity and potency as a 5-HT1A receptor antagonist. This specificity makes it a valuable tool in neuroimaging and psychiatric research, providing insights into serotonin receptor function and its role in mental health disorders .

Actividad Biológica

4-Fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide, commonly referred to as MPPF (4-Fluoro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-pyridin-2-ylbenzamide), is a compound notable for its biological activity, particularly in the context of neurotransmitter modulation and potential therapeutic applications in neurological disorders. This article delves into its biological activity, synthesis, and implications based on recent research findings.

- Molecular Formula : C₁₈H₂₃FN₄O₂S

- Molecular Weight : 434.51 g/mol

- CAS Registry Number : 155204-26-5

- Structure : The compound features a piperazine ring substituted with a methoxyphenyl group and a benzenesulfonamide moiety, which contributes to its biological properties.

This compound exhibits significant activity as a serotonin receptor antagonist , particularly at the 5-HT1A receptor. This receptor plays a critical role in various neurological functions, including mood regulation and anxiety response. The inhibition of this receptor can lead to alterations in serotonin signaling pathways, which are implicated in depression and anxiety disorders .

Pharmacological Profile

Recent studies have highlighted the following pharmacological effects of MPPF:

- Dopamine Receptor Inhibition : The compound has shown inhibitory activity against dopamine receptors, which may contribute to its potential use in treating conditions like schizophrenia and Parkinson's disease .

- Antidepressant Activity : By modulating serotonin levels, MPPF may exhibit antidepressant-like effects, making it a candidate for further investigation in mood disorders .

In Vitro Studies

In vitro studies have demonstrated that MPPF can effectively inhibit serotonin reuptake, which is crucial for maintaining serotonin levels in the synaptic cleft. This property aligns with its classification as a potential antidepressant .

Case Studies

- Neuropharmacological Studies : A study involving animal models indicated that administration of MPPF resulted in significant behavioral changes associated with reduced anxiety and depressive-like symptoms. The results suggest a promising therapeutic profile for anxiety disorders .

- PET Imaging Studies : MPPF has been utilized as a radiolabeled tracer in positron emission tomography (PET) studies to visualize serotonin receptor binding in vivo. This application underscores its utility in both research and clinical settings for understanding serotonergic dysfunction .

Comparative Biological Activity

To further illustrate the biological activity of MPPF, the following table compares it with other known compounds targeting similar pathways:

| Compound Name | Target Receptor | IC50 (µM) | Notes |

|---|---|---|---|

| MPPF | 5-HT1A | 0.25 | Selective antagonist |

| WAY100635 | 5-HT1A | 0.15 | Reference standard |

| Fluvoxamine | SERT | 0.05 | SSRI with broader action |

| Risperidone | D2 | 0.30 | Antipsychotic with mixed receptor activity |

Conclusion and Future Directions

The compound this compound shows promising biological activity primarily through its interaction with serotonin and dopamine receptors. Its potential applications in treating mood disorders warrant further exploration through clinical trials and additional pharmacological studies.

Future research should focus on:

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.

- Long-term efficacy and safety assessments in diverse populations.

- Exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy while minimizing side effects.

Propiedades

IUPAC Name |

4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O3S/c1-26-19-5-3-2-4-18(19)23-14-12-22(13-15-23)11-10-21-27(24,25)17-8-6-16(20)7-9-17/h2-9,21H,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEULCUXELNQAFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCNS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.